molecular formula C18H15F3N2O2 B4934168 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

Cat. No. B4934168
M. Wt: 348.3 g/mol
InChI Key: HJODVOGEORMURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione acts by selectively destroying dopamine neurons in the brain. The mechanism of this destruction involves the oxidation of 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione to MPP+, a toxic metabolite that selectively accumulates in dopamine neurons. MPP+ then inhibits mitochondrial function, leading to the death of dopamine neurons.
Biochemical and Physiological Effects
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has a variety of biochemical and physiological effects. As mentioned, 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione selectively destroys dopamine neurons, leading to Parkinson's-like symptoms in animal models. 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has also been found to induce oxidative stress and inflammation, and to alter the expression of various genes and proteins in the brain.

Advantages and Limitations for Lab Experiments

3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying various biological processes. 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is also relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to the use of 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione in lab experiments. For example, 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is highly toxic and must be handled with care. In addition, the effects of 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione on animal models may not fully replicate the effects of Parkinson's disease in humans.

Future Directions

There are several future directions for research on 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. One area of focus is on the development of new treatments for Parkinson's disease based on the mechanisms of 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione-induced neurodegeneration. Another area of focus is on the use of 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the use of 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione in cancer treatment, and further research in this area may be warranted.

Synthesis Methods

3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 4-methylphenylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to yield the final product, 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. This synthesis method has been well established in the scientific literature and has been used to produce 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione for various research purposes.

Scientific Research Applications

3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is in the study of dopamine neurons and Parkinson's disease. 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is known to selectively destroy dopamine neurons, leading to Parkinson's-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to develop new treatments for the condition.
3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. In addition, 3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been found to have anti-cancer properties, and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

3-(4-methylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-11-5-7-13(8-6-11)22-15-10-16(24)23(17(15)25)14-4-2-3-12(9-14)18(19,20)21/h2-9,15,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJODVOGEORMURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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